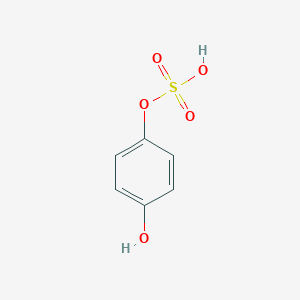
Quinol sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinol sulfate is an aryl sulfate that is quinol (hydroquinone) with one of the two hydroxy groups substituted by a sulfo group. It has a role as a human xenobiotic metabolite and a marine xenobiotic metabolite. It is an aryl sulfate and a member of phenols. It derives from a hydroquinone. It is a conjugate acid of a this compound(1-).
Hydroquinone sulfate, also known as quinol monosulfate or quinol sulfuric acid, belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. Hydroquinone sulfate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Hydroquinone sulfate can be biosynthesized from hydroquinone.
Applications De Recherche Scientifique
Chemical Properties and Classification
Quinol sulfate belongs to the class of organic compounds known as phenylsulfates and is classified as a secondary metabolite. Secondary metabolites are non-essential compounds that may serve various physiological roles, including defense mechanisms in plants and signaling in biological systems. This compound functions as both a human xenobiotic metabolite and a marine xenobiotic metabolite , indicating its relevance in both human health and environmental contexts .
Medicinal Applications
-
Dermatological Uses
- Skin Whitening : this compound is utilized in dermatology for its skin-lightening properties. It acts as a reducing agent that can inhibit melanin production, making it effective in treating conditions like melasma .
- Melasma Treatment : The compound has been shown to reduce hyperpigmentation by inhibiting the enzyme tyrosinase, which is crucial in melanin synthesis.
-
Pharmaceutical Development
- Prodrugs for Ocular Disorders : this compound derivatives have been investigated as prodrugs that convert into active phenolic compounds upon reduction. These derivatives show promise in treating ocular disorders such as cataracts and glaucoma due to their improved bioavailability and reduced systemic toxicity compared to traditional treatments .
- Antiviral Activity : Research on quinoline derivatives, which share structural similarities with this compound, indicates potential antiviral properties against various viruses. This suggests that this compound may also contribute to the development of antiviral agents .
Chemical Applications
- Reducing Agent
- Agrochemical Uses
Case Studies and Research Findings
- A study highlighted the synthesis of estrogen-related quinol derivatives using blue LED-driven photocatalytic processes, demonstrating the versatility of quinol compounds in generating biologically active molecules under mild conditions .
- Another research effort focused on developing quinol-based prodrugs for steroid replacement therapy, showcasing the potential of these compounds to improve therapeutic outcomes while minimizing side effects .
Summary Table of Applications
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Dermatology | Skin whitening | Reduces melanin production via tyrosinase inhibition |
| Ocular Health | Treatment for cataracts/glaucoma | Prodrug conversion to active phenolic compounds |
| Organic Synthesis | Reducing agent | Electron donor in chemical reactions |
| Agrochemicals | Crop protection | Enhances plant metabolic processes |
Propriétés
Numéro CAS |
17438-29-8 |
|---|---|
Formule moléculaire |
C6H6O5S |
Poids moléculaire |
190.18 g/mol |
Nom IUPAC |
(4-hydroxyphenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H6O5S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4,7H,(H,8,9,10) |
Clé InChI |
FPXPQMOQWJZYBL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)OS(=O)(=O)O |
SMILES canonique |
C1=CC(=CC=C1O)OS(=O)(=O)O |
Key on ui other cas no. |
61162-95-6 17438-29-8 |
Numéros CAS associés |
61162-95-6 (sulfate, MF unknown) |
Synonymes |
hydroquinone mono(hydrogen sulfate) quinol sulfate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















